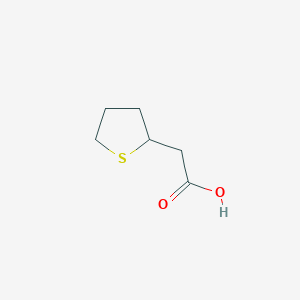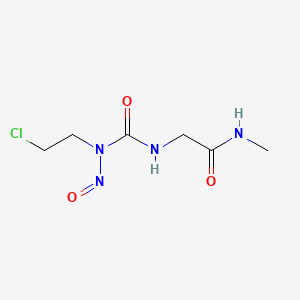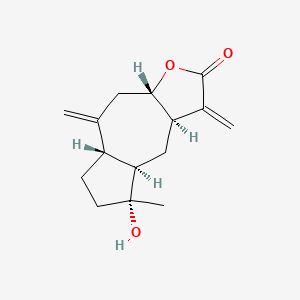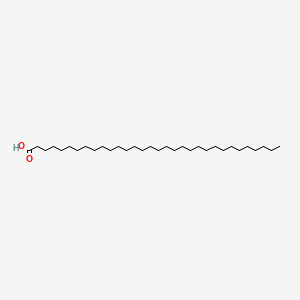
2-Tetrahydrothiopheneacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
THTA is a member of tetrahydrothiophenes.
Applications De Recherche Scientifique
Microbial Degradation in Petroleum
One of the applications of 2-tetrahydrothiopheneacetic acid (THTA) is in the field of microbial degradation of petroleum compounds. Research shows that n-alkyl-substituted tetrahydrothiophenes, including THTA, are biodegradable. This is particularly relevant for petroleums undergoing biodegradation in reservoirs. The study by Fedorak et al. (1988) highlighted the biodegradation of such compounds by gram-positive, n-alkane-degrading bacterial isolates and fungi. They found that THTA was a major intermediate in the biodegradation process, suggesting its role in environmental remediation related to petroleum degradation (Fedorak et al., 1988).
Synthesis of Novel Derivatives and Antimicrobial Activity
THTA also plays a role in the synthesis of novel chemical compounds with potential biological activities. Prasad et al. (2017) conducted a study on the synthesis of substituted 2-aminothiophenes, where THTA derivatives exhibited significant biological properties such as antimicrobial activity. This indicates the potential application of THTA in developing new antimicrobial agents (Prasad et al., 2017).
Environmental Remediation
The application of THTA extends to environmental remediation, particularly in water pollution control. Studies have shown the importance of THTA in the phytoremediation process, where it assists in the removal of herbicide residues like 2,4-Dichlorophenoxyacetic acid from contaminated substrates. This application highlights the potential use of THTA in reducing environmental pollution and enhancing the efficacy of phytoremediation efforts (Germaine et al., 2006).
Propriétés
Nom du produit |
2-Tetrahydrothiopheneacetic acid |
|---|---|
Formule moléculaire |
C6H10O2S |
Poids moléculaire |
146.21 g/mol |
Nom IUPAC |
2-(thiolan-2-yl)acetic acid |
InChI |
InChI=1S/C6H10O2S/c7-6(8)4-5-2-1-3-9-5/h5H,1-4H2,(H,7,8) |
Clé InChI |
YNFYCBDMMKUYKX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(SC1)CC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[2-(1-Methyl-5-nitroimidazol-2-yl)sulfanylethoxy]benzoic acid](/img/structure/B1200485.png)





